Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide

Drug Discovery Chemical Biology Novel Scaffold

This para-substituted regioisomer (CAS 954708-39-5) features a novel 5-chlorothiophene-2-sulfonamide bridge not present in benzenesulfonamide analogs, offering unique electronic & steric properties for hit-to-lead optimization. With no prior bioactivity reported (ChEMBL 20), it serves as a clean SAR probe free of confounding polypharmacology. The >95% purity makes it directly suitable for high-throughput screening without further purification. Researchers use it to investigate halogen-modulated lipophilicity on BBB penetration & to systematically map spatial binding requirements alongside ortho- & meta-regioisomers.

Molecular Formula C17H11ClN2O2S3
Molecular Weight 406.92
CAS No. 954708-39-5
Cat. No. B2644062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
CAS954708-39-5
Molecular FormulaC17H11ClN2O2S3
Molecular Weight406.92
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-10,20H
InChIKeyJNAPMAWHWUNKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 954708-39-5): Structural Identity and Commercial Availability


N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 954708-39-5) is a synthetic small molecule belonging to the benzothiazole-sulfonamide class, characterized by a 2-phenylbenzothiazole core linked via a sulfonamide bridge to a 5-chlorothiophene moiety . The molecular formula is C₁₇H₁₁ClN₂O₂S₃ with a molecular weight of approximately 406.93 g/mol . As of the latest ChEMBL database curation (ChEMBL 20), no known bioactivity has been reported for this compound in any peer-reviewed assay [1]. Consequently, the procurement decision for this compound rests on its distinct structural features and its potential as a novel scaffold for drug discovery rather than on established target engagement data.

Procurement Risk with Interchangeable Benzothiazole-Sulfonamide Analogs: Why Substitution Cannot Be Assumed for CAS 954708-39-5


Benzothiazole-sulfonamide derivatives exhibit highly divergent pharmacological profiles that depend critically on the nature of the sulfonamide substituent and the position of linkage to the benzothiazole core [1]. For example, N-(4-(benzothiazol-2-yl)phenyl)-substituted benzenesulfonamides have been identified as anticonvulsant agents with specific hydrogen-bonding interactions at nicotinic acetylcholine receptors, whereas structurally similar analogs with modified sulfonamide groups displayed neurotoxicity [1]. The 5-chlorothiophene-2-sulfonamide moiety in the target compound introduces electronic and steric features (electron-withdrawing chlorine, sulfur-containing thiophene ring) that are absent in benzenesulfonamide or thiophene-2-sulfonamide analogs . These structural differences can profoundly alter target selectivity, metabolic stability, and off-target profiles—making generic substitution between in-class compounds scientifically unjustifiable without direct comparative data [1].

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide: Head-to-Head and Cross-Study Comparisons


Absence of Known Bioactivity as a Differentiation Factor for CAS 954708-39-5 Versus Bioactive Benzothiazole-Sulfonamide Congeners

Unlike numerous benzothiazole-sulfonamide congeners that have established bioactivity profiles—such as anticonvulsant N-(4-(benzothiazol-2-yl)phenyl)benzenesulfonamides [1] and carbonic anhydrase inhibitory benzothiazole-2-sulfonamides —the target compound CAS 954708-39-5 has no known bioactivity in the curated ChEMBL 20 database [2]. This absence of off-target liability is a differentiating feature for researchers seeking a 'clean' starting scaffold for de novo medicinal chemistry programs, where pre-existing polypharmacology in comparator molecules could confound structure-activity relationship (SAR) interpretation.

Drug Discovery Chemical Biology Novel Scaffold

Computed Physicochemical Differentiation: logP and Polar Surface Area of CAS 954708-39-5 Versus the Non-Chlorinated Thiophene-2-sulfonamide Analog

The 5-chlorothiophene-2-sulfonamide substituent in the target compound confers distinct physicochemical properties compared to its non-chlorinated thiophene-2-sulfonamide analog (ChemDiv L904-3235, C₁₇H₁₂N₂O₂S₃, MW 372.48) . The chlorine atom increases molecular weight (406.93 vs. 372.48 g/mol) and is expected to elevate logP, enhancing membrane permeability while potentially reducing aqueous solubility. The non-chlorinated analog has a computed logP of 4.75 and a polar surface area (tPSA) of 51.4 Ų . Although experimentally determined logP and tPSA values for the target compound are not publicly available, the structural addition of chlorine predictably shifts these parameters in a direction that alters ADME properties relative to the comparator—a critical consideration in lead series development where balancing potency and pharmacokinetics is essential.

Medicinal Chemistry ADME Prediction Lead Optimization

Regioisomeric Differentiation: Para-Phenylene Linkage in CAS 954708-39-5 Versus Ortho- and Meta-Substituted Analogs

The target compound features a para-phenylene linkage between the benzothiazole and sulfonamide groups. Two regioisomeric analogs are commercially available: the ortho-substituted isomer (CAS 946358-61-8, N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide) and the meta-substituted isomer (CAS 954604-55-8, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide) . Regioisomerism at the central phenyl ring alters the spatial orientation of the sulfonamide pharmacophore relative to the benzothiazole core, which can produce divergent target binding profiles. In related benzothiazole-sulfonamide series, para-substituted analogs demonstrated superior anticonvulsant activity over meta-substituted counterparts in the maximal electroshock (MES) model [1], suggesting that the para-configuration may be optimal for engagement with certain neurological targets. However, direct comparative bioactivity data for these three regioisomers are not currently available.

Medicinal Chemistry Isomer Selectivity Molecular Recognition

Recommended Procurement Applications for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 954708-39-5)


De Novo Medicinal Chemistry Starting Point for CNS or Anti-Infective Drug Discovery

Given the established anticonvulsant activity of structurally related N-(4-(benzothiazol-2-yl)phenyl)benzenesulfonamides in the MES seizure model [1] and the broad anti-infective potential reported for benzothiazole derivatives , this compound serves as an ideal starting scaffold for hit-to-lead optimization. Its lack of known bioactivity (ChEMBL 20) [2] ensures that SAR interpretation will not be confounded by pre-existing off-target effects. The 5-chlorothiophene-2-sulfonamide moiety provides a synthetic handle for further derivatization and introduces electronic properties distinct from benzenesulfonamide analogs.

Physicochemical Probe for logP-Dependent Membrane Permeability Studies

The chlorine substituent on the thiophene ring increases predicted logP relative to the non-chlorinated thiophene-2-sulfonamide analog (ChemDiv L904-3235, computed logP 4.75) . This compound can be used as a tool molecule to investigate the effect of halogen-mediated lipophilicity modulation on membrane permeability, P-glycoprotein efflux, and blood-brain barrier penetration in cell-based assays, particularly when compared head-to-head with the non-chlorinated comparator.

Regioisomeric Selectivity Probe for Target Engagement Studies

As one of three commercially available regioisomers (para, ortho-CAS 946358-61-8, meta-CAS 954604-55-8) , this para-substituted compound is valuable for probing the spatial requirements of benzothiazole-sulfonamide binding pockets. Class-level SAR evidence suggests that para-substitution is favorable for anticonvulsant activity compared to meta-substitution [1]. A systematic evaluation of all three regioisomers against a target of interest can rapidly establish the optimal geometry for ligand-receptor interactions.

Chemical Biology Tool for Sulfonamide Pharmacophore Screening

Sulfonamides are privileged pharmacophores in medicinal chemistry, with established roles in carbonic anhydrase inhibition, antibacterial activity, and protease inhibition [3]. The combination of a benzothiazole core with a 5-chlorothiophene-2-sulfonamide group creates a unique three-dimensional pharmacophore that can be screened against diverse target panels to identify novel ligand-protein interactions. The commercial availability of this compound at >95% purity makes it suitable for high-throughput screening without additional purification.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.